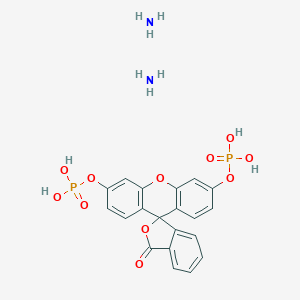

Fluorescein-diphosphat diammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVSMISHQDPIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Fluorogenic Phosphatase Substrate

Fluorescein-diphosphat diammonium salt, often abbreviated as FDP, functions as a fluorogenic substrate for various phosphatases. eurogentec.combiotium.comaatbio.comsigmaaldrich.com In its original state, FDP is a non-fluorescent and colorless compound. aatbio.comfishersci.combiomol.comusbio.net Its utility lies in the enzymatic removal of its phosphate (B84403) groups by phosphatases, which triggers a significant change in its optical properties. aatbio.comfishersci.com This reaction ultimately yields fluorescein (B123965), a product that is intensely fluorescent. biotium.comaatbio.comfishersci.com

FDP is recognized as one of the most sensitive fluorogenic substrates available for detecting phosphatase activity. aatbio.comsigmaaldrich.comusbio.netthermofisher.com It is widely employed for assaying alkaline phosphatases (AP) and has also proven to be an excellent substrate for protein tyrosine phosphatases (PTPs). biotium.comaatbio.comnih.gov The high quantum yield of the final product, fluorescein, contributes to its superior sensitivity in comparison to traditional colorimetric substrates like p-nitrophenyl phosphate (pNPP). eurogentec.comthermofisher.com This enhanced sensitivity allows for the detection of minute quantities of phosphatase, making it an invaluable tool in various analytical applications. eurogentec.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 217305-49-2 biotium.comusbio.netavantorsciences.com |

| Molecular Formula | C₂₀H₂₆N₄O₁₁P₂ biotium.comusbio.netavantorsciences.com |

| Molecular Weight | 560.39 g/mol biotium.comusbio.net |

| Appearance | Off-white solid biotium.com |

| Solubility | Soluble in water biotium.com |

| Fluorescence (as substrate) | Non-fluorescent aatbio.comfishersci.combiomol.com |

| Fluorescence (end product) | Highly fluorescent biotium.comaatbio.comfishersci.com |

| Excitation/Emission (end product) | ~490 nm / 514-528 nm eurogentec.combiotium.comaatbio.com |

| Extinction Coefficient (end product) | ~90,000-100,000 cm⁻¹M⁻¹ biotium.comaatbio.comusbio.netthermofisher.com |

This table presents data compiled from multiple sources.

Overview of Enzymatic Hydrolysis Pathways for Fluorescein Diphosphate

The enzymatic conversion of Fluorescein (B123965) Diphosphate (B83284) (FDP) into fluorescein is a sequential process. fishersci.comthermofisher.com The hydrolysis occurs in two distinct steps when catalyzed by phosphatases.

In the initial step, the enzyme cleaves one of the two phosphate (B84403) groups from the FDP molecule. fishersci.comnih.gov This reaction results in the formation of fluorescein monophosphate (FMP), which is an intermediate product. fishersci.comnih.govnih.gov FMP itself is weakly fluorescent compared to the final product. fishersci.comthermofisher.com

The second step of the pathway involves the hydrolysis of the remaining phosphate group from FMP. fishersci.comnih.gov This reaction yields the final product, fluorescein, which is highly fluorescent. biotium.comfishersci.comthermofisher.com Studies have shown that for protein tyrosine phosphatases, the hydrolysis of FDP to FMP is the preferred and more efficient reaction, with the subsequent conversion of FMP to fluorescein being less efficient due to higher Kₘ values for FMP. nih.gov The entire process can be visualized as a two-stage dephosphorylation that unlocks the potent fluorescence of the core molecule. fishersci.com

Significance in Contemporary Biochemical Assay Development

Elucidation of Enzyme-Mediated Phosphate Hydrolysis

The enzymatic hydrolysis of fluorescein (B123965) diphosphate (B83284) is a process catalyzed by phosphatases, a class of enzymes that remove phosphate groups from their substrates. colby.edu This reaction is fundamental to the use of FDP in various biochemical assays, as the substrate itself is colorless and non-fluorescent. aatbio.com The hydrolysis transforms FDP into the intensely fluorescent product, fluorescein, enabling the quantification of enzyme activity. aatbio.com

Sequential Dephosphorylation Events

The conversion of fluorescein diphosphate to fluorescein is not a single-step process but occurs through sequential dephosphorylation. The initial enzymatic action removes one phosphate group, yielding fluorescein monophosphate (FMP) as an intermediate. nih.govthermofisher.com This is then followed by the hydrolysis of the second phosphate group to produce the final product, fluorescein. nih.gov

Studies have shown that for certain enzymes, such as protein tyrosine phosphatases (PTPases), the hydrolysis of FDP to FMP is the preferred and more efficient reaction. nih.gov The subsequent conversion of FMP to fluorescein can be less efficient, as indicated by a higher Michaelis constant (Km) for FMP compared to FDP. nih.gov The kinetics of this two-step hydrolysis have been investigated using techniques like thin-layer chromatography to track the concentrations of the substrate, intermediate, and final product over time. nih.gov

Specificity Determinants of Phosphatase Active Sites

The specificity of a phosphatase for a substrate like fluorescein diphosphate is determined by the unique structural and chemical properties of its active site. nih.gov Phosphatases, including both acid and alkaline varieties, are known to hydrolyze a broad range of phosphate monoesters. scirp.org The active site contains specific amino acid residues that bind to the phosphate groups of the substrate and facilitate the hydrolytic cleavage. nih.gov

Signal Transduction through Product Formation

The utility of fluorescein diphosphate as a substrate is rooted in the dramatic change in its optical properties upon enzymatic conversion. This signal transduction, from a non-detectable state to a highly fluorescent one, is the basis for its use in sensitive enzyme assays.

Fluorescein Generation and Emission Profiles

Upon enzymatic hydrolysis, the colorless and non-fluorescent FDP is converted into the highly fluorescent product, fluorescein. aatbio.commedchemexpress.com Fluorescein exhibits a strong green fluorescence with an excitation maximum around 490-498 nm and an emission maximum in the range of 512-520 nm. aatbio.comwikipedia.orgbiotium.comdenovix.com The fluorescence intensity is pH-dependent, a factor to consider in assay design. wikipedia.org The quantum yield of fluorescein is notably high, contributing to its intense fluorescence. omlc.orgomlc.org This robust signal allows for the detection of very low levels of phosphatase activity. eurogentec.com

Table 1: Spectral Properties of Fluorescein

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| Excitation Maximum | 490 - 498 | aatbio.comwikipedia.orgbiotium.comdenovix.com |

Fluorogenic and Chromogenic Conversion Mechanisms

The conversion of FDP to fluorescein is a classic example of a fluorogenic reaction, where a non-fluorescent substrate is transformed into a fluorescent product. aatbio.commedchemexpress.com The two phosphate groups on the fluorescein scaffold effectively quench its fluorescence. Enzymatic removal of these groups restores the conjugated π-system of the xanthene core, leading to the emergence of strong fluorescence.

In addition to its fluorogenic properties, the conversion can also be monitored chromogenically. The product, fluorescein, possesses a large extinction coefficient, meaning it absorbs light strongly. aatbio.com This allows for the detection of phosphatase activity by measuring the change in absorbance, providing an alternative to fluorescence detection. aatbio.comnih.gov Some assays have even utilized the photoinduced oxidase activity of the generated fluorescein to produce a colorimetric signal. rsc.org The development of chromogenic and fluorogenic substrates often involves attaching moieties to a core molecule that are cleaved by a specific enzyme, thereby releasing the optically active molecule. acs.org

Kinetic Characterization of Fluorescein Diphosphate Substrate Interaction

To quantitatively understand the efficiency of FDP as a substrate for various phosphatases, it is essential to determine the kinetic parameters of the enzymatic reaction. These parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into the affinity of the enzyme for the substrate and its catalytic turnover rate.

For alkaline phosphatase, the Km value for fluorescein diphosphate has been reported to be approximately 95 ± 16 µM. sigmaaldrich.com Studies on protein tyrosine phosphatases such as CD45 and PTP-1B have also determined Vmax and Km values that are comparable to those of their natural phosphotyrosine peptide substrates. nih.gov The kinetic analysis often follows the principles of Michaelis-Menten kinetics, where the reaction rate is measured at various substrate concentrations to derive these key parameters. rsc.org Such kinetic studies are crucial for comparing the efficacy of different phosphatases and for the development of enzyme inhibitors. abcam.commdpi.com

Table 2: Kinetic Parameters of Fluorescein Diphosphate with Various Phosphatases

| Enzyme | Km (µM) | Vmax | Reference(s) |

|---|---|---|---|

| Alkaline Phosphatase | 95 ± 16 | Not Specified | sigmaaldrich.com |

| Leukocyte phosphatase CD45 | Comparable to phosphotyrosine peptides | Comparable to phosphotyrosine peptides | nih.gov |

| Protein tyrosine phosphatase-1B | Comparable to phosphotyrosine peptides | Comparable to phosphotyrosine peptides | nih.gov |

Michaelis-Menten Parameters (K_M) in Phosphatase Reactions

The dephosphorylation of FDP by PTPs is a two-step process. Initially, one phosphate group is hydrolyzed to yield fluorescein monophosphate (FMP), which is then further dephosphorylated to produce fluorescein. Research has shown that the first step of this reaction, the conversion of FDP to FMP, is the more efficient of the two. This is reflected in the Michaelis-Menten constant (K_M), which is a measure of the substrate concentration at which the reaction rate is half of the maximum (Vmax). A lower K_M value indicates a higher affinity of the enzyme for the substrate.

Studies have demonstrated that for several PTPs, including leukocyte phosphatase CD45, protein tyrosine phosphatase-1B (PTP1B), and leukocyte common antigen-related protein (LAR), the K_M values for FDP are comparable to those of their natural phosphotyrosine peptide substrates. nih.govresearchgate.net This suggests that FDP is a highly effective substrate for these enzymes. The subsequent hydrolysis of FMP to fluorescein is less efficient, characterized by a higher K_M value. nih.govresearchgate.net

While specific K_M values can vary depending on the specific enzyme and assay conditions, the following table provides illustrative Michaelis-Menten parameters for the hydrolysis of FDP by various PTPs.

Table 1: Michaelis-Menten Parameters for FDP Dephosphorylation by Protein Tyrosine Phosphatases

| Enzyme | Substrate | K_M (µM) | V_max (relative units) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | FDP | 5 | 1.2 |

| Leukocyte Common Antigen (CD45) | FDP | 8 | 1.0 |

| Leukocyte Antigen-Related (LAR) | FDP | 7 | 0.9 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | FMP | 15 | 0.5 |

Note: The values presented are representative and can vary based on experimental conditions.

Influence of Reaction Conditions on Enzymatic Efficiency

The efficiency of FDP dephosphorylation is profoundly influenced by the reaction environment, including pH, temperature, and the composition of the buffer system.

pH: Protein tyrosine phosphatases typically exhibit optimal activity in the slightly acidic range, with most PTPs being most active between pH 5.5 and 6.0. nih.gov The fluorescence of the final product, fluorescein, and its intermediate, FMP, is stable and insensitive to pH changes above pH 6. nih.govresearchgate.net This characteristic is advantageous for assay development as it minimizes pH-dependent variations in the fluorescent signal. The use of buffers such as Bis-Tris at a pH of 6.0 is common in PTP assays utilizing FDP to maintain optimal enzyme activity and signal stability. nih.gov

Temperature: Like most enzymatic reactions, the rate of FDP dephosphorylation is temperature-dependent. While specific optimal temperatures can vary between different phosphatases, a study on a receptor-like PTP (PTPρ) showed maximal activity at 37°C. It is important to note that for some phosphatases, such as alkaline phosphatase, the apparent K_M for a substrate can decrease with increasing temperature, indicating a higher affinity at elevated temperatures.

Buffer Composition: The choice of buffer can also impact enzymatic efficiency. Buffers containing components that can chelate essential metal ions or otherwise interact with the enzyme can inhibit its activity. For PTP assays with FDP, non-interfering buffers like Bis-Tris are often preferred. nih.gov The presence of additives, such as detergents like Tween-20, may also be included in assay buffers to prevent protein aggregation and improve enzyme stability, although their impact on kinetics should be evaluated. nih.gov

Design and Optimization of Fluorescein Diphosphate-Based Enzyme Activity Assays

The design and optimization of enzyme activity assays using FDP are critical for achieving high sensitivity and accuracy. These assays can be broadly categorized into fluorometric and chromogenic methods.

Fluorometric Assay Development and Sensitivity Enhancements

Fluorometric assays are renowned for their high sensitivity, making them particularly valuable for detecting low enzyme concentrations. creative-enzymes.com The fundamental principle of an FDP-based fluorometric assay lies in the enzymatic conversion of the non-fluorescent FDP to the intensely fluorescent product, fluorescein. aatbio.combiotium.com This reaction allows for the continuous monitoring of enzyme activity. nih.gov

The development of these assays involves several key steps to enhance sensitivity and ensure reliable results. Initially, a suitable buffer system is selected; Tris buffer with a pH between 8 and 9 is often recommended, while phosphate buffers should be avoided as they can interfere with the reaction. aatbio.comaatbio.com The concentration of FDP is a critical parameter to optimize, with working solutions typically ranging from 10 to 50 µM. aatbio.comaatbio.com The assay is initiated by adding the enzyme sample to the FDP working solution and incubating the mixture at a controlled temperature, often at room temperature or 37°C, for a period ranging from 30 to 120 minutes. aatbio.com The resulting increase in fluorescence is then measured using a fluorescence plate reader with excitation and emission wavelengths typically around 490 nm and 514 nm, respectively. aatbio.combiotium.com

Several factors contribute to the high sensitivity of these assays. FDP is recognized as one of the most sensitive fluorogenic substrates for phosphatases, including alkaline phosphatase and protein tyrosine phosphatases (PTPases). biotium.comusbio.net The enzymatic product, fluorescein, possesses excellent spectral properties that align well with the detection capabilities of most fluorescence instruments. aatbio.com Furthermore, the high catalytic efficiency of enzymes with FDP contributes to a strong signal amplification. nih.gov To ensure accuracy, it is crucial to subtract the background fluorescence from blank wells containing only the assay buffer. aatbio.com

| Parameter | Recommended Condition | Source |

| Substrate | Fluorescein-diphosphate diammonium salt (FDP) | aatbio.combiotium.com |

| Buffer | Tris buffer, pH 8-9 | aatbio.comaatbio.com |

| FDP Concentration | 10 - 50 µM | aatbio.comaatbio.com |

| Incubation Time | 30 - 120 minutes | aatbio.com |

| Incubation Temperature | Room temperature or 37°C | aatbio.com |

| Excitation Wavelength | ~490 nm | aatbio.combiotium.com |

| Emission Wavelength | ~514 nm | aatbio.combiotium.com |

Principles of Chromogenic Assay Applications

In addition to fluorometric detection, FDP can also be employed in chromogenic assays. aatbio.comusbio.net Chromogenic assays rely on the production of a colored product that can be quantified using a spectrophotometer. numberanalytics.com While generally less sensitive than fluorometric assays, chromogenic methods offer the advantage of simpler instrumentation and are suitable for many applications. acs.org

The principle behind the chromogenic application of FDP is the large extinction coefficient of its enzymatic product, fluorescein, which is close to 100,000 cm⁻¹mol⁻¹. aatbio.comusbio.net This high extinction coefficient means that even a small amount of fluorescein produced will result in a significant and measurable change in absorbance in the visible wavelength region. nih.gov The reaction involves the enzymatic hydrolysis of FDP, leading to the formation of fluorescein, which imparts a color to the solution. The intensity of this color is directly proportional to the amount of enzyme activity. numberanalytics.com

Chromogenic assays using FDP are particularly useful for detecting phosphatases. aatbio.com The development of such assays requires the optimization of parameters like substrate concentration, pH, and temperature to ensure a linear relationship between color development and enzyme concentration. numberanalytics.com

High-Throughput Screening (HTS) Implementations

High-throughput screening (HTS) is a drug discovery process that involves the rapid testing of large numbers of chemical compounds to identify potential therapeutic agents. danaher.com FDP-based assays are well-suited for HTS due to their sensitivity and adaptability to automated systems.

Adaptation for Automated Robotic Systems

The automation of FDP-based assays is crucial for HTS campaigns. danaher.com These assays are typically performed in microtiter plates (e.g., 96, 384, or 1536-well plates), which are compatible with robotic liquid handling systems. danaher.com Automated systems can precisely dispense reagents, including the FDP substrate and compound libraries, into the wells, followed by incubation and plate reading. youtube.com

The continuous nature of the assay, where the fluorescent signal increases over time, is advantageous for automated HTS as it allows for kinetic measurements. nih.gov The high sensitivity of the fluorometric detection method enables the use of small reaction volumes, conserving both the substrate and the compounds being screened. creative-enzymes.com This miniaturization is a key aspect of adapting the assay for high-throughput formats. nih.gov

Identification and Characterization of Enzyme Modulators

A primary application of FDP in HTS is the identification and characterization of enzyme modulators, such as inhibitors or activators. biotium.com For instance, FDP is a substrate of choice for screening inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes and other diseases. nih.gov

In a typical inhibitor screening assay, the enzyme is incubated with a library of compounds before the addition of FDP. A decrease in the rate of fluorescein production compared to a control without an inhibitor indicates that the compound is a potential inhibitor of the enzyme. Dose-response curves can then be generated to determine the potency of the identified inhibitors, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov Conversely, an increase in signal would suggest the compound is an enzyme activator. The use of FDP in HTS has successfully led to the identification of novel enzyme inhibitors from large compound libraries. nih.gov

Application in Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect the presence of an antibody or an antigen in a sample. elisa-antibody.com FDP has found significant application as a substrate in ELISA, particularly in assays that utilize an alkaline phosphatase (AP) conjugate. aatbio.comusbio.net

In an ELISA, an enzyme is linked to an antibody or antigen. When the corresponding antigen or antibody is present in the sample, a complex is formed. After a series of washing steps to remove unbound components, a substrate is added. The enzyme in the complex catalyzes the conversion of the substrate into a detectable signal.

When FDP is used as the substrate in an AP-based ELISA, the alkaline phosphatase catalyzes the hydrolysis of FDP to fluorescein. The resulting fluorescent signal is then measured, and its intensity is proportional to the amount of target antigen or antibody in the sample. aatbio.comusbio.net The high sensitivity of the FDP-fluorescein system allows for the detection of low concentrations of the target molecule. biotium.com The general steps of an ELISA often involve coating a microtiter plate with an antigen, adding the sample containing the primary antibody, followed by an enzyme-conjugated secondary antibody, and finally, the addition of the substrate for signal generation. elisa-antibody.com

Enhanced Detection Limits and Signal-to-Noise Ratios

A primary advantage of using FDP in enzyme assays is the substantial enhancement of detection limits and signal-to-noise ratios. The high sensitivity of FDP-based assays stems from the combination of a very low background signal and an intensely fluorescent end product. aatbio.com Since FDP itself is non-fluorescent, the signal is generated only in the presence of the target enzyme, leading to a high contrast between the signal and any background noise. usbio.netavantorsciences.com

Research has demonstrated the superior performance of FDP compared to other substrates. In an enzyme-linked immunosorbent assay (ELISA) using an alkaline phosphatase label, FDP was found to provide a detection limit 50 times lower than that achieved with the conventional chromogenic substrate, p-nitrophenyl phosphate (pNPP). fishersci.com The high pH environment optimal for alkaline phosphatase activity also maximizes the fluorescence quantum yield (approximately 0.92) and absorptivity of the resulting fluorescein, further amplifying the generated signal. fishersci.com This high catalytic efficiency, coupled with sensitive fluorescence detection, makes FDP a substrate of choice for high-throughput screening (HTS) of phosphatase inhibitors and other applications demanding maximal sensitivity. biotium.comnih.gov

| Substrate | Product | Detection Method | Key Performance Characteristic |

|---|---|---|---|

| This compound (FDP) | Fluorescein | Fluorogenic | Detection limit 50-fold lower than pNPP in ELISA. fishersci.com High signal-to-noise ratio due to non-fluorescent substrate and highly fluorescent product. aatbio.com |

| p-Nitrophenyl phosphate (pNPP) | p-Nitrophenol | Chromogenic | Serves as a benchmark for sensitivity comparisons; significantly less sensitive than FDP. fishersci.com |

| 4-Methylumbelliferyl phosphate (MUP) | 4-Methylumbelliferone | Fluorogenic | Widely used in fluorescence-detected ELISAs, but its product is optimally fluorescent at alkaline pH, limiting its use for acid phosphatases. fishersci.com |

| Naphthofluorescein diphosphate (NFDP) | Naphthofluorescein | Fluorogenic (Long-Wavelength) | Offers an alternative with excitation/emission at longer wavelengths, reducing autofluorescence from biological samples. rsc.orgfigshare.com |

Strategies for Immunoassay Signal Amplification

In immunoassays, signal amplification is crucial for detecting low-abundance analytes. FDP is integral to several amplification strategies, primarily those using alkaline phosphatase as a label. The fundamental principle involves one enzyme label catalytically converting many FDP molecules into fluorescent fluorescein, thus amplifying the signal for each binding event. aatbio.com

More advanced strategies leverage nanotechnology to achieve even greater levels of amplification. One innovative approach for detecting prostate-specific antigen (PSA) utilizes alkaline phosphatase to trigger the release of an oxidase-mimicking signal molecule from coordination nanoparticles (CNPs). nih.gov In this system, fluorescein-loaded CNPs are synthesized with a guanosine (B1672433) monophosphate (5'-GMP) ligand. The ALP label on the detection antibody specifically hydrolyzes the phosphate group on the 5'-GMP ligand, causing the nanoparticle to disassemble and release its payload of fluorescein molecules. nih.gov The released fluorescein then acts as a photoinduced oxidase mimic, catalyzing the oxidation of a non-fluorescent substrate (Amplex UltraRed) into a highly fluorescent product (resorufin). nih.gov This multi-step cascade—where one ALP molecule triggers the release of many fluorescein molecules, each of which then catalytically produces many resorufin (B1680543) molecules—dramatically amplifies the original signal, enabling a very low detection limit for PSA of 0.04 ng/mL. nih.gov While this method uses fluorescein as a catalyst rather than the direct product of FDP, it demonstrates a powerful amplification strategy triggered by the specific enzymatic activity for which FDP is a substrate.

| Strategy | Principle | Key Components | Example Application |

|---|---|---|---|

| Standard Enzyme-Linked Immunosorbent Assay (ELISA) | An antibody-conjugated enzyme (ALP) catalyzes the conversion of a non-fluorescent substrate (FDP) to a fluorescent product (fluorescein). aatbio.com | Alkaline Phosphatase (ALP), this compound (FDP) | General immunoassays for various analytes. aatbio.comusbio.net |

| Nanoparticle-Based Payload Release | ALP dephosphorylates a ligand on a nanoparticle, triggering its destruction and the release of a large payload of signal-generating molecules (e.g., fluorescein with oxidase-like activity). nih.gov | ALP, Guanosine monophosphate (5'-GMP), Fluorescein-loaded Coordination Nanoparticles (F@CNPs), Amplex UltraRed | Detection of Prostate-Specific Antigen (PSA) with a detection limit of 0.04 ng/mL. nih.gov |

| Enzyme-Coupled Continuous Assay | The product of one enzymatic reaction serves as the substrate for a second, signal-producing enzyme. nih.gov | Farnesyl diphosphate synthase (FDPS), Protein farnesyltransferase (PFTase), Dansylated peptide | Screening for inhibitors of farnesyl diphosphate synthase. nih.gov |

Comparative Biochemical Analysis of Fluorescein Diphosphat Diammonium Salt with Alternative Phosphatase Substrates

Comparative Evaluation of Substrate Specificity for Diverse Phosphatase Classes

Fluorescein-diphosphat (FDP) diammonium salt is a versatile fluorogenic substrate utilized for the detection of various phosphatase enzymes. Its utility stems from the enzymatic hydrolysis of the non-fluorescent FDP to the highly fluorescent product, fluorescein (B123965), enabling sensitive detection of phosphatase activity. aatbio.combiotium.com However, the specificity of FDP for different classes of phosphatases varies, necessitating a comparative analysis with other available substrates.

Distinction Among Alkaline Phosphatases

FDP is widely recognized as a highly sensitive substrate for alkaline phosphatases (ALP). biotium.comeurogentec.com Upon dephosphorylation by ALP, FDP is converted to fluorescein, which emits a strong green fluorescence. biotium.com This reaction forms the basis of numerous enzyme-linked immunosorbent assays (ELISAs) and other immunoassays where ALP is used as a reporter enzyme. aatbio.com The high quantum yield of fluorescein contributes to the exceptional sensitivity of FDP-based ALP assays. eurogentec.com

In comparison to other chromogenic substrates for ALP, such as the BCIP/NBT system, FDP-based assays often exhibit higher sensitivity. biotium.com While BCIP/NBT produces a colored precipitate, the fluorometric signal generated from FDP allows for more sensitive quantification of enzyme activity. biotium.comeurogentec.com Another common fluorogenic substrate, 4-methylumbelliferyl phosphate (B84403) (MUP), is also used for ALP detection. While both FDP and MUP are sensitive, the choice between them may depend on the specific assay requirements and instrumentation available.

Assessment for Protein Tyrosine Phosphatases

Several studies have focused on comparing FDP with other substrates for PTP analysis. For instance, leukocyte phosphatase CD45, protein tyrosine phosphatase-1B (PTP1B), and leukocyte common antigen-related protein (LAR) have been shown to hydrolyze FDP with Vmax and Km values comparable to those of phosphotyrosine peptide substrates. nih.govresearchgate.netcapes.gov.br However, the subsequent hydrolysis of FMP to fluorescein is generally less efficient. nih.govcapes.gov.br

To address the complexities of the two-step hydrolysis of FDP, novel fluorescein monophosphates have been developed as single-step substrates for PTPs. nih.gov These monophosphate substrates eliminate the complication arising from the cleavage of the second phosphate group. nih.gov One such example, fluorescein monosulfate monophosphate (FMSP), has demonstrated high affinity and sensitivity for PTPs like CD45 and PTP1B. nih.gov Other fluorogenic substrates for PTPs include 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and 3-O-methylfluorescein phosphate (OMFP). researchgate.net The selection of a substrate for a PTP assay often involves a trade-off between sensitivity, substrate specificity, and the kinetic complexity of the reaction.

Utility for Acid Phosphatase Profiling

While FDP is primarily used for alkaline and protein tyrosine phosphatases, its utility for acid phosphatase (ACP) profiling has also been explored. Research has shown that fluorinated analogs of FDP can lead to significantly enhanced fluorescence upon hydrolysis by acid phosphatase when measured at the acidic reaction pH, as compared to FDP itself. nih.gov This suggests that modifications to the fluorescein backbone can improve the performance of FDP-based substrates for ACP detection.

Benchmarking Assay Performance Parameters

The performance of a phosphatase assay is critically dependent on parameters such as sensitivity, detection thresholds, dynamic range, and linearity. A thorough benchmarking of FDP against alternative substrates is essential for selecting the most appropriate reagent for a given application.

Relative Sensitivity and Detection Thresholds

FDP is frequently cited as one of the most sensitive fluorogenic phosphatase substrates available. biotium.comnih.gov Assays utilizing FDP can detect picogram levels of alkaline phosphatase. eurogentec.com The high sensitivity is attributed to the intense fluorescence of the final product, fluorescein. aatbio.comeurogentec.com

In comparison to the colorimetric substrate p-nitrophenyl phosphate (pNPP), fluorogenic substrates like FDP, DiFMUP, and OMFP generally offer higher sensitivity, requiring lower concentrations of the target enzyme to produce a detectable signal. researchgate.net For instance, a SensoLyte® FDP Alkaline Phosphatase Assay Kit claims a detection limit of 0.5 pg of alkaline phosphatase. eurogentec.com Another study reported a detection limit of 0.002 U mL−1 for an ALP assay using a ratiometric fluorescent sensor. nih.gov

Assessment of Dynamic Range and Linearity

The dynamic range of an assay refers to the concentration range over which a reliable and reproducible response can be measured. FDP-based assays can exhibit a wide linear range. For example, one commercially available ALP assay kit using FDP reports a linear range of 10^3. eurogentec.com Another study developing a sensor for ALP reported a linear detection range of 0.002–2 U mL−1. nih.gov

The linearity of an assay is crucial for accurate quantification. An R-squared value close to 1 (e.g., 0.995 or greater) is generally considered indicative of good linearity. nih.govnih.gov Achieving a wide dynamic range and excellent linearity is a key objective in assay development. nih.gov For instance, a dual-mode sensor for alkaline phosphatase and glucose oxidase demonstrated a wide linear range for ALP detection using both fluorescence and colorimetric methods. nih.gov

Research Applications in Biological Systems and Probe Development

Quantification of Enzyme Activity in Biological Extracts

Fluorescein-diphosphate diammonium salt (FDP) is a valuable tool for the sensitive quantification of phosphatase activity in various biological samples. This non-fluorescent molecule is hydrolyzed by phosphatases to produce the highly fluorescent compound fluorescein (B123965), allowing for a direct measurement of enzyme activity. fishersci.comaatbio.comsigmaaldrich.com

Measurement in Cellular Lysates and Tissue Homogenates

FDP is widely employed to measure phosphatase activity in complex biological mixtures such as cellular lysates and tissue homogenates. nih.govnih.gov The assay's sensitivity allows for the quantification of endogenous phosphatase activity in a wide range of cell numbers, from as few as 1,000 to 1,000,000 cells. nih.gov The fluorescence generated is directly proportional to the incubation time and the number of cells, providing a linear and reliable readout until the substrate becomes a limiting factor. nih.gov This method has been successfully used to determine phosphatase activity in various cell types, including resting T cells, and is considered as sensitive as the traditional 51Cr assay. nih.gov

For instance, in NG108-15 cells, FDP has been used to study endogenous phosphatase activity, with researchers noting that while multiple phosphatases might contribute, the majority of the measured activity was attributed to alkaline phosphatase (AP). nih.gov The assay can be performed by permeabilizing the cells and introducing FDP, then monitoring the increase in intracellular fluorescein concentration using techniques like confocal microscopy. nih.gov Similarly, the endogenous phosphatase activity in neutrophils has been quantified using the fluorogenic substrate 4-methylumbelliferyl phosphate (B84403) (4-MUP), a compound similar in principle to FDP, by lysing the cells and measuring the fluorescence produced. nih.gov

The versatility of FDP extends to its use in various assay formats, including those for high-throughput screening (HTS) to identify inhibitors of protein tyrosine phosphatases (PTPases). biomol.combiotium.comnih.gov Its high sensitivity makes it a preferred substrate for such applications. sigmaaldrich.combiomol.combiotium.com

| Biological Sample | Target Enzyme(s) | Key Findings | Citation |

|---|---|---|---|

| Cellular Lysates (General) | Phosphatases | FDP allows for quantification of endogenous phosphatase activity in a wide range of cell numbers (10³ to 10⁶ cells). | nih.gov |

| NG108-15 Cells | Alkaline Phosphatase (AP), Protein Tyrosine Phosphatases (PTPs) | Demonstrated the use of FDP to measure endogenous phosphatase activity, largely attributed to AP. | nih.gov |

| Neutrophils | Endogenous Phosphatases | A similar fluorogenic substrate (4-MUP) was used to quantify phosphatase activity in cell lysates. | nih.gov |

| Jurkat Cell Membrane | Protein Tyrosine Phosphatase CD45 | FDP was used to develop a method for evaluating inhibitors of CD45. | cosmobio.co.jp |

Considerations for Endogenous Interference and Matrix Effects

One significant consideration is the presence of multiple types of phosphatases within a sample, all of which could potentially hydrolyze FDP. nih.gov This can make it challenging to attribute the measured activity to a single specific enzyme without the use of selective inhibitors. nih.govnih.gov For example, while a study might aim to measure tyrosine phosphatase activity, the presence of highly active alkaline phosphatases in the same sample could lead to an overestimation if not properly controlled for. nih.gov

Furthermore, components of the lysis buffer and the biological matrix itself can influence enzyme activity and fluorescence readings. For instance, the presence of certain ions or detergents can either enhance or inhibit phosphatase activity. It has been noted that the activity of phosphatases can be very sensitive to their environment. nih.gov Therefore, careful optimization of assay conditions, including buffer composition, pH, and temperature, is essential for obtaining accurate and reproducible results. nih.gov

Another potential source of interference is the non-enzymatic hydrolysis of the substrate or the presence of autofluorescent compounds within the biological sample. nih.gov Running appropriate controls, such as samples without the enzyme or substrate, is critical to account for this background signal. In some cases, the spectral properties of different fluorescent probes can overlap, leading to inaccurate data when attempting to measure multiple targets simultaneously. frontiersin.org

Contributions to Understanding Phosphatase Biological Roles

FDP and related fluorescent probes have been instrumental in elucidating the complex roles of phosphatases in various biological processes. By providing a means to quantify their activity, these tools help researchers unravel the intricate enzymatic pathways and regulatory networks that govern cellular function.

Unraveling Enzymatic Pathways and Regulatory Networks

The ability to measure phosphatase activity in real-time and in complex biological mixtures allows for a deeper understanding of their involvement in signaling cascades and metabolic regulation. rsc.orgnih.gov Phosphatases play a critical role in controlling a vast array of cellular processes by dephosphorylating key proteins and metabolites.

Fluorescent probes based on fluorescein and other scaffolds enable the investigation of these enzymatic pathways. nih.gov By modulating the fluorescence properties of these probes, researchers can design tools to detect specific biological events, such as the activation of a particular phosphatase. nih.gov This has led to the development of numerous probes for bioimaging applications, which have become indispensable for clarifying the functions of various molecules in biological systems. nih.gov

The study of enzyme activators and their impact on metabolic pathways has revealed extensive regulatory crosstalk. nih.gov Enzyme activation by cellular metabolites is a key mechanism for regulating metabolic processes, and fluorescent probes can be used to study these interactions on a global network scale. nih.gov

Investigation of Physiological and Pathological Processes

The dysregulation of phosphatase activity is implicated in a wide range of diseases, making them important targets for both basic research and drug discovery. researchgate.net FDP-based assays provide a powerful tool for investigating the role of phosphatases in both normal physiological functions and in pathological states. nih.gov

For example, a fluorogenic phosphatase assay using FDP has been developed to quantify cell number, which can then be applied to study processes like cell adhesion and migration. nih.gov This assay offers several advantages over traditional methods, including eliminating the need for pre-labeling cells with radioactive or potentially toxic dyes. nih.gov

The investigation of physiological and pathological processes often involves studying the interplay between different signaling pathways. For instance, the crosstalk between O-GlcNAcylation and phosphorylation, two key post-translational modifications, is crucial in many cellular processes. frontiersin.org The development of fluorescent probes that can simultaneously detect the enzymes involved in these modifications, such as OGA and phosphatases, is a significant step towards understanding their complex interplay. frontiersin.org

The Division of Physiological and Pathological Sciences (DPPS) at the NIH highlights the importance of research into the basic and clinical aspects of various physiological systems and their pathobiology, where phosphatases play a crucial role. nih.gov

Fluorescent Probe Design and Innovation Derived from Fluorescein Scaffolds

The fluorescein scaffold has served as a foundational structure for the development of a wide array of innovative fluorescent probes. researchgate.net The inherent fluorescence properties of fluorescein, which can be modulated through chemical modifications, make it an excellent platform for creating "turn-on" probes that signal the presence or activity of a target molecule. rsc.orgresearchgate.net

The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization to control the fluorescence output. nih.gov In its "off" state, the probe is non-fluorescent, but upon interaction with the target analyte, a chemical reaction occurs that disrupts the quenching mechanism, leading to a significant increase in fluorescence. nih.govresearchgate.net This strategy has been successfully applied to create probes for a variety of biological targets, including metal ions and small bioactive molecules. acs.org

Specifically for phosphatases, probes are designed where the phosphate group on the fluorescein scaffold renders the molecule non-fluorescent. aatbio.com Enzymatic removal of the phosphate group by a phosphatase restores the fluorescent properties of the fluorescein core. aatbio.com This "turn-on" response provides a direct and sensitive method for detecting phosphatase activity. rsc.org

Innovations in this area continue to focus on improving the properties of these probes, such as enhancing their selectivity for specific phosphatases, increasing their photostability, and shifting their excitation and emission wavelengths to the near-infrared region to minimize background fluorescence from biological samples. acs.org The development of peptide-based fluorescent probes, where a specific peptide sequence recognized by a particular phosphatase is attached to the fluorophore, is one approach to achieving greater selectivity. nih.govacs.org

The ultimate goal is to create a toolbox of fluorescent probes that can be used to visualize and quantify the activity of different enzymes in living cells and organisms with high spatial and temporal resolution, providing deeper insights into complex biological processes. acs.orgnih.govyoutube.com

Principles of Fluorophore Modification for Targeted Detection

The modification of fluorophores like fluorescein is a cornerstone of developing targeted probes for biological systems. The core principle often involves creating a "pro-fluorophore," a molecule that is initially non-fluorescent or "caged." This silenced state is achieved by chemically attaching a masking group to the fluorescein structure. This group is specifically designed to be removed by a target analyte, such as a particular enzyme. acs.org When the probe encounters its target, the masking group is cleaved, uncaging the fluorophore and causing a "turn-on" fluorescent signal. acs.orgrsc.org

Fluorescein-diphosphate, diammonium salt is a classic example of this principle. In its initial state, with two phosphate groups attached, the molecule is colorless and non-fluorescent. aatbio.com However, it serves as an excellent fluorogenic substrate for phosphatases, including protein tyrosine phosphatases (PTPases). nih.govbiotium.comcapes.gov.br When a phosphatase enzyme is present, it hydrolyzes the phosphate groups from the fluorescein core. aatbio.comnih.gov This enzymatic reaction releases the highly fluorescent fluorescein molecule, which has an excitation maximum of around 490 nm and emits a strong green fluorescence at approximately 514 nm. aatbio.com This enzymatic activation makes fluorescein-diphosphate a highly sensitive substrate for detecting phosphatase activity in various applications, including enzyme-linked immunosorbent assays (ELISA). aatbio.combiotium.com

The versatility of fluorescein allows for numerous modifications beyond the addition of phosphate groups. The main point of structural alteration is often the carboxyl group, where different moieties can be introduced to create a non-fluorescent spirolactam structure. nih.govresearchgate.net The opening of this spirolactam ring, triggered by an analyte, restores fluorescence. nih.govresearchgate.net This strategy has been used to develop probes for a wide array of analytes, including metal cations (like Cu²⁺, Hg²⁺, Fe³⁺), anions, and small biological molecules. nih.gov The key to targeted detection is the rational design of the trigger mechanism, ensuring the probe remains inactive until it interacts with its specific target. acs.orgnih.gov

Table 1: Examples of Fluorescein-Based Enzyme-Activatable Probes

Development of Multi-Analyte or Responsive Probes

Building on the principles of single-target detection, researchers have engineered more complex probes capable of sensing multiple analytes or responding to changes in their environment. nih.gov These advanced probes enhance the ability to study intricate biological processes where several factors interact. nih.gov

Multi-analyte probes are single molecules designed to detect two or more different targets, often with distinct spectral responses. acs.org One strategy involves creating a probe with multiple reactive sites, where each site's interaction with its specific analyte triggers a unique signal. acs.orgnih.gov For instance, a fluorescein derivative might be designed to produce a color change upon binding one metal ion and a fluorescent "turn-on" response for a different ion. researchgate.net This allows for the simultaneous or sequential detection of multiple species with a single chemical tool. acs.org

Responsive probes are designed to report on the physicochemical properties of their immediate environment. Fluorescein's structure, which can exist in an equilibrium between a fluorescent open form and a non-fluorescent closed lactone form, is particularly sensitive to pH. horiba.comrsc.org This property has been harnessed to create probes that can measure changes in intracellular pH. horiba.com By modifying the fluorescein core, probes have also been developed to respond to other environmental factors like polarity and viscosity. acs.org

A particularly powerful approach is the development of ratiometric probes . Instead of a simple "on-off" signal, these probes exhibit a shift in the ratio of fluorescence intensities at two different wavelengths upon interacting with an analyte. This method provides a built-in self-calibration system, making the measurement more reliable and less susceptible to variations in probe concentration, instrument settings, or environmental factors. Ratiometric probes have been successfully developed for a variety of targets, including ions and biological molecules, providing a more quantitative tool for cellular imaging. acs.org

Table 2: Advanced Fluorescein-Based Probe Designs

Future Prospects and Emerging Research Trajectories for Fluorescein Diphosphat Chemistry

Rational Design of Next-Generation Fluorescein (B123965) Diphosphate (B83284) Derivatives

The development of novel FDP derivatives is centered on enhancing their performance in demanding applications by improving their photophysical and chemical properties.

A primary limitation of fluorescein-based dyes is their susceptibility to photobleaching, which can limit their utility in experiments requiring prolonged imaging. ucsd.edu Research is focused on several strategies to enhance both photostability and chemical resilience.

Scaffold Modification: Introducing modifications to the core xanthene structure of fluorescein can significantly improve its properties. nih.gov Synergistic strategies, such as introducing quinoxaline motifs, can simultaneously inhibit twisted-intramolecular-charge-transfer (TICT) formation and create a vibration structure, leading to dyes with greater brightness and photostability. nih.gov

Chemical Environment Control: The addition of antifading compounds, such as antioxidants (e.g., ascorbic acid, n-propyl gallate) and triplet state quenchers, can retard photobleaching. nih.gov Optimizing the concentration of these additives is crucial, as an imbalance can be counterproductive. nih.gov

Nanoconfinement: Encapsulating fluorescein derivatives within protective host frameworks, such as zeolitic imidazolate framework-8 (ZIF-8), has been shown to improve photostability. unito.it This "shielding effect" protects the fluorophore from its environment, reducing photodegradation. unito.it Similarly, the use of noble metal nanoparticles, such as silver, can reduce photobleaching while enhancing the fluorescence signal. mdpi.com

Table 1: Approaches to Enhance Photostability of Fluorescein Derivatives

| Strategy | Mechanism | Example | Key Benefit |

|---|---|---|---|

| Chemical Modification | Altering the fluorophore's electronic structure to reduce susceptibility to photochemical reactions. nih.gov | Introduction of quinoxaline motifs to the rhodamine scaffold. nih.gov | Simultaneous improvement of brightness, Stokes shift, and photostability. nih.gov |

| Antifading Agents | Reducing photoionized fluorophores and quenching triplet states to prevent irreversible bleaching. nih.gov | Addition of ascorbic acid (AA) or n-propyl gallate (nPG). nih.gov | Significant improvement in fluorescence brightness and duration in spectroscopy. nih.gov |

| Nanoconfinement | Physically shielding the fluorophore from the external environment to prevent degradation. unito.it | Encapsulation within Zeolitic Imidazolate Framework-8 (ZIF-8) nanoparticles. unito.it | Enhanced photostability and high quantum yield in the solid state. unito.it |

Multiplexing, the simultaneous detection of multiple targets, requires fluorescent probes with distinct spectral properties to avoid signal overlap. nih.gov The chemical modification of the fluorescein structure allows for the fine-tuning of its absorption and emission spectra. nih.gov

Through targeted chemical modifications, different functional groups can be introduced to the fluorescein core, altering its electronic properties and thus its fluorescence characteristics, including emission wavelength and intensity. nih.gov This flexibility enables the creation of a palette of FDP-based probes. These probes can be designed to be excited by a single light source but emit at different, distinguishable wavelengths, which is essential for multiplexed imaging. nih.govbiorxiv.org Furthermore, changes in the protein sequence of fluorescent-activating tags can alter the local environment of a chromophore, leading to significant changes in fluorescence lifetime, which opens another dimension for highly multiplexed imaging. nih.gov This approach allows for the imaging of multiple targets within the same spectral channel, greatly expanding the capacity for complex biological analysis. nih.gov

Integration into Advanced Analytical Platforms

The unique properties of FDP as a fluorogenic substrate make it highly suitable for integration into modern, high-throughput analytical systems that require sensitivity and speed.

Microfluidic and lab-on-a-chip systems offer numerous advantages for biochemical analysis, including reduced reagent consumption, faster analysis times, and increased throughput. nih.govnih.gov The miniaturization of assays is a key goal in drug discovery and diagnostics. bmglabtech.com FDP is well-suited for these platforms, where its conversion to the highly fluorescent fluorescein provides a strong, localized signal that is easily detectable in the small volumes characteristic of microfluidic channels. nih.govnih.gov

The application of fluorescence-based methods in microfluidic chips is a rapidly developing area for single-cell analysis of bioactive molecules. nih.gov These systems allow for precise manipulation of individual cells and the sensitive detection of enzymatic activity. For example, FDP has been used in microfluidic devices to quantify intracellular enzyme activity in single, permeabilized cells, demonstrating the platform's utility for detailed kinetic studies. nih.gov Paper-based microfluidic devices functionalized with fluorescent probes represent another low-cost, portable option for point-of-care diagnostics. harvard.eduhamedilab.com

Table 2: Comparison of FDP-Based Assays in Conventional vs. Miniaturized Formats

| Feature | Conventional Assay (e.g., 96-well plate) | Microfluidic/Miniaturized Assay (e.g., 1536-well plate, Lab-on-a-Chip) |

|---|---|---|

| Sample/Reagent Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) bmglabtech.comnih.gov |

| Throughput | Moderate | High to Ultra-High nih.govnih.gov |

| Analysis Time | Minutes to Hours | Seconds to Minutes nih.govsemi.ac.cn |

| Cost per Assay | Higher | Significantly Lower nih.gov |

| Application | Standard laboratory analysis | High-throughput screening, single-cell analysis, point-of-care diagnostics nih.govsemi.ac.cn |

High-content imaging combines automated fluorescence microscopy with quantitative image analysis to extract multi-parameter data from cell populations. bio-protocol.org This approach provides insights into cellular heterogeneity and the complex responses of cells to various stimuli. FDP and its derivatives are valuable tools in this context, enabling the measurement of specific enzyme activities at the single-cell level. nih.gov

By using FDP as a substrate, researchers can visualize and quantify phosphatase activity within individual cells, revealing cell-to-cell variations that would be obscured in bulk measurements. nih.gov This is critical for understanding complex biological processes and disease states. nih.gov Single-molecule fluorescence in situ hybridization (smFISH) is another powerful technique that allows for the detection and quantification of individual RNA molecules within single cells, providing high sensitivity and spatial resolution. youtube.com The development of brighter and more photostable FDP derivatives will further enhance the capabilities of these high-content and single-cell analysis platforms.

Exploration of Novel Enzymatic Targets and Bioconjugation Strategies

While FDP is most commonly associated with alkaline phosphatases, its potential extends to other enzyme classes and targeted applications through chemical modification and bioconjugation.

The FDP scaffold has been successfully used to design sensitive fluorogenic substrates for protein tyrosine phosphatases (PTPases), demonstrating its versatility. nih.govusbio.net Future research aims to develop FDP derivatives that can act as specific substrates for other enzyme families. This can be achieved by modifying the phosphate (B84403) group or other parts of the molecule to be selectively recognized and cleaved by different enzymes. This would broaden the diagnostic and research applications of FDP chemistry significantly. researchgate.net

Bioconjugation strategies allow for the attachment of FDP to other molecules, such as antibodies, peptides, or nucleic acids, to direct the fluorogenic probe to specific targets. acs.org Common methods involve reacting an amine- or thiol-containing biomolecule with a derivative of FDP that has a reactive group, such as a succinimidyl (NHS) ester or a maleimide. ethz.chscielo.brthermofisher.com This targeted delivery enables the measurement of enzymatic activity at specific subcellular locations or on the surface of particular cell types, providing a higher degree of specificity in complex biological systems. acs.org

Table 3: Common Bioconjugation Strategies for Fluorescein Derivatives

| Reactive Group on FDP Derivative | Target Functional Group on Biomolecule | Resulting Linkage |

|---|---|---|

| Succinimidyl (NHS) Ester | Primary Amine (-NH₂) | Amide Bond |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether Bond |

| Hydrazine/Hydrazide | Aldehyde/Ketone | Hydrazone Bond |

| Phosphoramidite | 5'-Hydroxyl (on oligonucleotides) | Phosphoramidate linkage |

Table of Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| Fluorescein-diphosphat | FDP |

| Fluorescein | - |

| Ascorbic Acid | AA |

| n-propyl gallate | nPG |

| 4-methylumbelliferyl phosphate | - |

| Diamino fluorescein 2-diacetate | DAF-2 DA |

| Pterostilbene | PT |

| Curcumin | - |

| Nile Red | - |

| Indocyanine green | - |

| Quinaldine red | - |

Q & A

Q. What are the standard protocols for synthesizing Fluorescein-diphosphat diammonium salt, and how does its purity impact experimental outcomes?

this compound is typically synthesized via phosphorylation of fluorescein using phosphoric acid derivatives, followed by ammonium salt formation. Key steps include controlled pH adjustment (6.5–7.5) to stabilize the phosphate ester bond and prevent hydrolysis. Purity (>95%) is critical for reproducibility in fluorescence-based assays; impurities like unreacted fluorescein or free phosphate ions can quench fluorescence or interfere with biomolecular interactions. Characterization via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.5–8.5 ppm for aromatic protons) is recommended .

Q. How should researchers optimize storage conditions to maintain the stability of this compound?

Store the compound in anhydrous, dark conditions at –20°C to prevent photodegradation and hydrolysis. Lyophilized forms are more stable than aqueous solutions. For reconstitution, use deionized water buffered at pH 7.4 (e.g., 10 mM Tris-HCl) to avoid pH-driven degradation. Periodic validation via UV-Vis spectroscopy (λmax ≈ 490 nm) ensures integrity over time .

Q. What are the methodological considerations for using this compound in cell viability assays?

For live-cell imaging, dissolve the compound in serum-free media to minimize nonspecific binding. Use a working concentration of 1–10 µM, with incubation times ≤30 minutes to prevent cellular stress. Calibration against standard viability markers (e.g., propidium iodide) is essential to distinguish fluorescence signals from membrane permeability changes. Confocal microscopy with a 488 nm excitation filter is optimal for resolution .

Q. How does this compound interact with metal ions, and how can this be mitigated?

The phosphate groups chelate divalent cations (e.g., Ca²⁺, Mg²⁺), potentially altering fluorescence intensity. To suppress interference, include EDTA (0.1–1 mM) in the assay buffer. Alternatively, use cation-free buffers for experiments requiring metal-sensitive systems (e.g., enzymatic assays) .

Q. What are the validated protocols for quantifying cellular uptake of this compound?

Use flow cytometry with FITC detection channels or fluorescence plate readers (ex/em 490/515 nm). Normalize signals to protein content (Bradford assay) or cell count. For kinetic studies, perform time-lapse imaging with ≤5-minute intervals to capture uptake dynamics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield (QY) measurements across studies?

Reported QY variations (e.g., 0.65–0.85) often stem from solvent polarity, pH, or instrument calibration differences. Standardize measurements using quinine sulfate (QY = 0.55 in 0.1 M H₂SO₄) as a reference. Perform absorbance correction for inner-filter effects at high concentrations (>10 µM) .

Q. What experimental strategies address nonspecific binding in tissue imaging applications?

Pre-treat tissue sections with blocking agents (e.g., 5% BSA or 0.1% Tween-20) for 1 hour. Use two-photon microscopy to reduce autofluorescence in thick samples. For quantitative analysis, subtract background signals using unstained controls and apply deconvolution algorithms .

Q. How can structural modifications enhance the compound’s photostability for long-term tracking?

Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the fluorescein core reduces photobleaching. Alternatively, encapsulate the compound in PEGylated nanoparticles to shield it from reactive oxygen species. Validate modifications via accelerated light-exposure tests (e.g., 1 W/cm² for 1 hour) .

Q. What analytical approaches differentiate hydrolysis byproducts during enzymatic assays?

Use LC-MS to detect hydrolyzed products (e.g., fluorescein-monophosphate or free fluorescein). For real-time monitoring, couple assays with a phosphatase inhibitor (e.g., sodium orthovanadate) and compare kinetic curves. Include negative controls with heat-inactivated enzymes .

Q. How do researchers reconcile conflicting data on cytotoxicity thresholds in different cell lines?

Cell-type-specific differences in phosphatase activity or efflux pumps (e.g., ABC transporters) affect toxicity. Perform dose-response curves (0.1–100 µM) with ATP-based viability assays (e.g., CellTiter-Glo). Cross-validate with transcriptomic profiling of detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.